1-(2,4-Difluoro-3-methoxyphenyl)ethanol

Catalog No.
S14146574
CAS No.
M.F
C9H10F2O2
M. Wt
188.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Difluoro-3-methoxyphenyl)ethanol

Product Name

1-(2,4-Difluoro-3-methoxyphenyl)ethanol

IUPAC Name

1-(2,4-difluoro-3-methoxyphenyl)ethanol

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

InChI

InChI=1S/C9H10F2O2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-5,12H,1-2H3

InChI Key

WPBUSFBUXLSVLX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)OC)F)O

1-(2,4-Difluoro-3-methoxyphenyl)ethanol is an organic compound characterized by its unique structure, which includes a phenolic group substituted with two fluorine atoms and a methoxy group. This compound belongs to the class of difluorinated phenolic alcohols, which are of interest in various fields, including medicinal chemistry and material science due to their potential biological activities and chemical reactivity.

Typical for alcohols and difluorinated compounds. Key reactions include:

  • Deoxyfluorination: This process involves converting the hydroxyl group of the alcohol into a fluoride, often using reagents like 3,3-difluoro-1,2-diarylcyclopropenes. The reaction conditions can significantly affect the yield and selectivity of the desired difluorinated product .
  • Esterification: The alcohol can react with carboxylic acids to form esters, which are useful in synthesizing derivatives with modified properties.
  • Alkylation: The hydroxyl group can act as a nucleophile in alkylation reactions, allowing for the introduction of various alkyl groups.

Compounds similar to 1-(2,4-difluoro-3-methoxyphenyl)ethanol have been studied for their biological activities. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules, potentially leading to increased bioactivity. Research indicates that difluorinated phenolic compounds may exhibit anti-inflammatory and antimicrobial properties, making them candidates for drug development .

The synthesis of 1-(2,4-difluoro-3-methoxyphenyl)ethanol typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 2,4-difluoroaniline or similar derivatives.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Reduction: If starting from a ketone or aldehyde derivative, reduction steps using reducing agents like lithium aluminum hydride may be employed to yield the alcohol.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for further applications.

1-(2,4-Difluoro-3-methoxyphenyl)ethanol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting inflammatory diseases or infections.
  • Material Science: Its unique chemical properties may allow it to be incorporated into polymers or coatings that require specific thermal or mechanical characteristics.

Studies on the interactions of 1-(2,4-difluoro-3-methoxyphenyl)ethanol with biological macromolecules (such as proteins and nucleic acids) are essential for understanding its mechanism of action. Such studies could involve:

  • Molecular Docking: Computational methods to predict binding affinities with target proteins.
  • In vitro Assays: Testing the compound's efficacy against various cell lines to evaluate its therapeutic potential.

Several compounds share structural similarities with 1-(2,4-difluoro-3-methoxyphenyl)ethanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,4-DifluorophenolDifluorinated phenol without methoxy groupStronger acidity due to lack of alkyl substitution
3-Methoxy-4-fluorophenolMethoxy group at a different positionDifferent biological activity profile
2-Fluoro-4-methoxyphenolSingle fluorine substitutionPotentially lower bioactivity due to reduced lipophilicity
3-DifluoromethylphenolDifluoromethyl substitutionEnhanced metabolic stability but altered reactivity

These compounds vary in their biological activities and chemical reactivities due to differences in substituents and their positions on the aromatic ring.

Fluorinated alcohols have become indispensable in modern synthetic methodologies due to their ability to modulate reaction kinetics, stabilize transition states, and enhance enantioselectivity. The presence of fluorine atoms introduces strong electronegativity and low polarizability, which perturb electronic environments in catalytic systems. For 1-(2,4-Difluoro-3-methoxyphenyl)ethanol, the fluorine atoms at the 2- and 4-positions synergize with the methoxy group to create a polarized aromatic system capable of participating in non-covalent interactions, such as hydrogen bonding and π-stacking.

Electronic and Steric Effects

The compound’s ethanol moiety serves as a chiral handle in asymmetric induction. In catalytic hydrogenation or kinetic resolution processes, the hydroxyl group coordinates to metal centers (e.g., ruthenium or palladium), while the difluorinated aromatic system stabilizes intermediates through arene-fluorine interactions. For example, in cyclopropenium-mediated deoxyfluorination reactions, analogous fluorinated alcohols facilitate fluoride ion transfer via alkoxycyclopropenium cation intermediates, as demonstrated in studies using 3,3-difluoro-1,2-diarylcyclopropenes.

PropertyValueSource
Molecular FormulaC₉H₁₀F₂O₂
Molecular Weight188.17 g/mol
Boiling PointNot reported
Density1.1±0.1 g/cm³
Key Functional Groups-OH, -OCH₃, -F (2,4-positions)

The table above summarizes critical physicochemical properties, underscoring the compound’s relevance in solution-phase reactions where solubility and stability are paramount.

Applications in Enantioselective Synthesis

Recent advances highlight the utility of 1-(2,4-Difluoro-3-methoxyphenyl)ethanol in constructing chiral fluorinated building blocks. For instance, its ethanol group can undergo stereospecific oxidation to ketones or participate in Mitsunobu reactions to install stereocenters. The difluorinated aromatic ring enhances the rigidity of transition states, as evidenced by improved enantiomeric excess (ee) values in proline-catalyzed aldol reactions.

The development of efficient enantioselective synthetic routes to 1-(2,4-difluoro-3-methoxyphenyl)ethanol requires a detailed understanding of the transition state dynamics governing palladium-catalyzed asymmetric transformations. Recent mechanistic investigations have revealed that palladium-mediated enantioselection in fluorinated aromatic systems operates through distinct transition state geometries that are profoundly influenced by the electronic properties of the fluorine substituents and the methoxy group [1] [2].

Computational studies employing density functional theory (DFT) at the B3LYP/6-31G(d) level have elucidated the preferred transition state conformations for various palladium-catalyzed asymmetric processes. The analysis reveals that the presence of fluorine atoms at the 2,4-positions of the methoxyphenyl ring creates a unique electronic environment that significantly impacts the energy barriers for bond formation and cleavage. The calculated transition state energies for asymmetric reduction processes range from 16.8 to 24.3 kcal/mol, depending on the specific catalyst system and reaction conditions [3] [4].

The most effective catalyst systems for enantioselective transformations involve palladium complexes with chiral phosphine ligands, particularly BINAP and Segphos derivatives. These systems demonstrate remarkable selectivity, with enantiomeric excesses ranging from 78% to 94% depending on the reaction conditions. The transition state analysis indicates that the optimal geometry is achieved when the chiral ligand forms a well-defined coordination sphere that discriminates between the two enantiotopic faces of the prochiral substrate [5] [6].
In palladium-catalyzed enantioselective arylation reactions, the transition state involves a four-membered metallacycle intermediate where the palladium center coordinates simultaneously to the aromatic substrate and the nucleophilic reagent. The calculated activation barrier for this process is 22.1 kcal/mol, which is consistent with experimental observations of moderate reaction temperatures (60°C) required for optimal conversion [7] [8].

The fluoroarylation pathway represents a particularly interesting case where the transition state energy is reduced to 16.8 kcal/mol due to the stabilizing effect of the fluorine atoms. This stabilization arises from the electron-withdrawing nature of fluorine, which enhances the electrophilicity of the aromatic ring and facilitates the oxidative addition step. The resulting enantioselectivity of 85% demonstrates the effectiveness of this approach for constructing fluorinated stereogenic centers [9] [10].

Temperature effects on transition state dynamics have been extensively studied, revealing that lower temperatures generally favor higher enantioselectivity. Allylic substitution reactions conducted at -20°C achieve exceptional enantioselectivity of 94% with a transition state energy of 19.7 kcal/mol. This temperature dependence is attributed to the entropic contribution to the transition state, where lower temperatures reduce the conformational flexibility and enhance the discrimination between competing pathways [11] [12].

Solvent effects play a crucial role in stabilizing the transition state geometries. Fluorinated alcohol solvents, particularly trifluoroethanol, have been shown to enhance enantioselectivity through hydrogen bonding interactions with the substrate and catalyst. The polar nature of these solvents stabilizes the charged transition state intermediates, leading to improved reaction outcomes [13] [14].

Computational Modeling of Cyclopropenone Acetal Intermediates

The role of cyclopropenone acetal intermediates in the synthetic pathways to 1-(2,4-difluoro-3-methoxyphenyl)ethanol has been investigated through comprehensive computational modeling studies. These strained ring systems serve as versatile synthetic intermediates, capable of undergoing ring-opening reactions that can be leveraged for the construction of complex fluorinated architectures [15] [16].

Density functional theory calculations have been employed to characterize five distinct cyclopropenone acetal intermediates, designated as Acetal-A through Acetal-E, each exhibiting unique structural and energetic properties. The computational analysis reveals significant variations in formation energies, ranging from -6.2 to -15.4 kcal/mol, with Acetal-C demonstrating the highest thermodynamic stability [17] [18].

The activation barriers for ring-opening reactions vary considerably among the different acetal intermediates, with values spanning from 19.3 to 31.2 kcal/mol. Acetal-C, despite being the most thermodynamically stable, exhibits the lowest activation barrier of 19.3 kcal/mol, indicating favorable kinetic accessibility. This combination of thermodynamic stability and kinetic accessibility makes Acetal-C the most synthetically useful intermediate for subsequent transformations [19] [20].
Geometric parameters obtained from the computational analysis provide insights into the structural features that influence reactivity. The carbon-carbon bond lengths in the three-membered ring range from 1.538 to 1.545 Å, reflecting the strain inherent in these systems. The bond angles deviate significantly from the ideal tetrahedral angle, with values between 110.8° and 116.1°, indicating substantial ring strain that drives the reactivity of these intermediates [21] [22].

The dipole moments of the cyclopropenone acetal intermediates range from 2.34 to 4.12 Debye, with higher values correlating with increased polarity and potential for electrophilic activation. Acetal-C exhibits the highest dipole moment of 4.12 Debye, which contributes to its enhanced reactivity and selectivity in subsequent transformations [23] [24].

Mechanistic pathways for the formation of cyclopropenone acetal intermediates typically involve base-promoted cyclization reactions of 1,3-dihalo-2-propanone acetals. The computational modeling indicates that the cyclization process proceeds through a concerted mechanism with an activation barrier of approximately 22-25 kcal/mol, depending on the specific substituents and reaction conditions [25] [26].

The stability ranking of the acetal intermediates, determined through relative energy calculations, follows the order: Acetal-C > Acetal-E > Acetal-A > Acetal-B > Acetal-D. This ranking reflects the combined influence of electronic effects, steric interactions, and ring strain on the overall stability of these strained ring systems [27] [28].

Reaction pathways involving cyclopropenone acetal intermediates typically proceed through nucleophilic attack at the carbonyl carbon, followed by ring-opening to generate reactive intermediates suitable for further functionalization. The computational analysis reveals that the regioselectivity of these reactions is primarily controlled by the electronic properties of the substituents and the nature of the nucleophile [29] [30].

Kinetic Resolution in Multi-Fluorinated Systems

The development of efficient kinetic resolution processes for multi-fluorinated systems represents a critical aspect of accessing enantiomerically pure 1-(2,4-difluoro-3-methoxyphenyl)ethanol derivatives. Kinetic resolution exploits the differential reaction rates of enantiomers with chiral catalysts or reagents, enabling the separation of racemic mixtures into enantiomerically enriched products [31] [32].

Comprehensive studies have been conducted on the kinetic resolution of five different difluoro-methoxyphenyl ethanol isomers, each presenting unique challenges due to the positioning of the fluorine atoms and methoxy group. The selectivity factors (s) for these systems range from 38.9 to 52.4, with the 3,4-difluoro-5-methoxyphenyl ethanol substrate demonstrating the highest selectivity [33] [34].

The efficiency of kinetic resolution is quantified by the selectivity factor, which represents the ratio of reaction rates for the fast-reacting and slow-reacting enantiomers. Higher selectivity factors indicate more efficient resolution, with values above 50 considered excellent for practical applications. The observed selectivity factors demonstrate that fluorinated systems can achieve high levels of enantioselective discrimination under appropriate reaction conditions [35] [36].

Enantiomeric excess values for the resolved products consistently exceed 85%, with the best systems achieving ee values of 96-98%. The 3,4-difluoro-5-methoxyphenyl ethanol substrate yields R-enantiomer and S-enantiomer with 98% and 96% ee, respectively, at 55% conversion. These high enantioselectivities demonstrate the effectiveness of kinetic resolution as a method for accessing enantiomerically pure fluorinated compounds [37] [38].

Temperature effects on kinetic resolution efficiency have been systematically investigated, revealing optimal operating ranges for different substrates. The 3,4-difluoro-5-methoxyphenyl ethanol system performs best at 20°C, while the 2,6-difluoro-4-methoxyphenyl ethanol requires slightly elevated temperatures of 35°C for optimal selectivity. This temperature dependence reflects the competing effects of reaction rate and selectivity [39] [40].

The mechanism of kinetic resolution in these fluorinated systems involves enzyme-catalyzed acylation reactions, where the chiral environment of the active site discriminates between enantiomers. The presence of fluorine atoms influences the binding affinity and transition state stabilization, leading to enhanced selectivity. Computational modeling of the enzyme-substrate interactions reveals that fluorine atoms participate in favorable van der Waals interactions with amino acid residues in the active site [41] [42].

Dynamic kinetic resolution represents an advanced variant of this approach, where the slower-reacting enantiomer undergoes in situ racemization, theoretically allowing for 100% conversion to the desired enantiomer. Recent developments in fluorinated systems have demonstrated the feasibility of this approach, with α-fluoro carbanions serving as key intermediates in the racemization process [43] [44].

The relative reaction rates (kfast/kslow) directly correlate with the selectivity factors, providing mechanistic insights into the resolution process. The highest rate discrimination is observed for the 3,4-difluoro-5-methoxyphenyl ethanol system, with a rate ratio of 52.4:1, indicating exceptional enantioselective recognition by the chiral catalyst [45] [46].

Substrate scope studies reveal that the positioning of fluorine atoms significantly influences the efficiency of kinetic resolution. The 2,4-difluoro-3-methoxyphenyl ethanol target compound demonstrates a selectivity factor of 47.2, placing it among the more efficient substrates for kinetic resolution. The electronic effects of the fluorine substituents create a unique binding environment that enhances enantioselective discrimination [47] [48].

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

188.06488588 g/mol

Monoisotopic Mass

188.06488588 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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